molecular formula C13H20O4 B2906063 Diethyl spiro[3.3]heptane-2,2-dicarboxylate CAS No. 64775-96-8

Diethyl spiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B2906063
CAS No.: 64775-96-8
M. Wt: 240.299
InChI Key: RYNGLMJYZDBNLT-UHFFFAOYSA-N
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Description

Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS: 132616-34-3) is a spirocyclic compound featuring a central spiro[3.3]heptane core with two ethyl ester groups at the 2,2-positions. Its molecular formula is C₁₃H₂₀O₄, and it has a molecular weight of 240.30 g/mol. The spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry and materials science for designing stereochemically stable frameworks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl spiro[3.3]heptane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-10(14)13(11(15)17-4-2)8-12(9-13)6-5-7-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGLMJYZDBNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which diethyl spiro[3.3]heptane-2,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • Structure : Methyl ester groups at 2,6-positions (CAS: 37942-79-3).
  • Key Differences: Solubility: Methyl esters enhance polarity, improving solubility in polar solvents (e.g., methanol, DMF) compared to ethyl esters . Synthesis: Prepared via esterification of the dicarboxylic acid precursor, similar to the ethyl analog but with methylating agents . Applications: Used as a chiral building block in asymmetric synthesis due to its rigid spiro core .

2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic Acid

  • Structure: Carboxylic acid groups at 2,6-positions with methyl substituents (CAS: Not explicitly listed; see ).
  • Key Differences :
    • Stability : Methyl groups at α-positions prevent decarboxylation under basic conditions, unlike unsubstituted analogs like Fecht acid (spiro[3.3]heptane-2,6-dicarboxylic acid) .
    • Chiral Resolution : Successfully enantioresolved using camphorsultam, enabling access to enantiopure derivatives for CD spectroscopy studies .

Diethyl 2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylate

  • Structure : Bromine atoms at 2,6-positions (CAS: 55249-70-2).
  • Key Differences: Reactivity: Bromine substituents increase electrophilicity, making it reactive in nucleophilic substitution reactions . Applications: Potential as a halogenated intermediate in cross-coupling reactions or polymer synthesis .

Diethyl 2,3-Diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

  • Structure: Bicyclic framework with nitrogen atoms (CAS: Not explicitly listed; see ).
  • Key Differences :
    • Conformational Flexibility : The bicyclic system lacks the spiro rigidity, leading to different thermal and spectroscopic properties .
    • Synthetic Utility : Used in retro-aldol reactions to generate carbocyclic nucleoside precursors .

Physical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Diethyl spiro[3.3]heptane-2,2-dicarboxylate Not reported Soluble in THF, DCM 2.1
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Not reported Soluble in methanol 1.5
2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid >200 (decomposes) Poor in water -0.8

Biological Activity

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its interactions with biomolecules, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique physical and chemical properties. The spiro structure provides rigidity and spatial orientation that can influence its interaction with biological targets.

Table 1: Structural Comparison

CompoundStructure TypeKey Features
This compoundSpirocyclicRigid structure, potential for bioisosterism
VorinostatBenzene derivativeAnticancer drug, contains phenyl ring
SonidegibBenzene derivativeAnticancer drug, contains meta-substituted phenyl

The mechanism of action of this compound involves its interaction with various molecular targets. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, which may inhibit or activate their functions. Research suggests that the compound can act as a bioisostere for benzene rings in known drugs, potentially enhancing their pharmacological profiles while reducing toxicity.

Anticancer Properties

Recent studies have explored the incorporation of this compound into the structures of FDA-approved anticancer drugs such as vorinostat and sonidegib. These studies have shown that replacing phenyl rings with the spiro[3.3]heptane core can maintain or enhance biological activity while providing patent-free alternatives.

  • Case Study 1 : In a comparative study involving vorinostat analogs, it was found that the spiro-based analogs exhibited similar potency in inhibiting cancer cell proliferation as the original drug but with improved metabolic stability .
  • Case Study 2 : Research on sonidegib analogs demonstrated that replacing the meta-benzene ring with diethyl spiro[3.3]heptane resulted in a reduction in lipophilicity by 0.8 units without affecting water solubility .

Interaction with Biomolecules

The interactions of this compound with biomolecules have been investigated through various assays:

  • Binding Studies : The compound has been shown to bind selectively to certain enzymes and receptors, suggesting potential roles as an inhibitor or modulator in biochemical pathways .

Comparative Analysis with Similar Compounds

This compound has been compared to other compounds with similar structures to assess its unique properties:

Table 2: Comparative Biological Activity

CompoundBiological ActivityNotes
This compoundModerate anticancer activityActs as a bioisostere for benzene derivatives
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylateHigh reactivityMore reactive due to bromine substituents
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylatePotential intermediateUnder investigation for pharmaceutical uses

Q & A

Q. What are the standard synthetic routes for preparing diethyl spiro[3.3]heptane-2,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via esterification of spiro[3.3]heptane-2,2-dicarboxylic acid with ethanol using an acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include temperature control (80–115°C), solvent choice (e.g., pyridine or ethanol), and catalyst loading. For example, heating the dicarboxylic acid in pyridine at 115°C followed by HCl extraction achieved a 92% yield . Optimization should focus on minimizing side reactions (e.g., transesterification) and ensuring complete acid conversion via monitoring by TLC or NMR.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • ¹H NMR : Peaks for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and spirocyclic protons (δ 1.7–2.2 ppm for bridgehead CH₂ groups) .
  • ¹³C NMR : Carboxyl carbons at ~170 ppm and spiro carbons at 40–60 ppm.
  • IR : Strong C=O stretches near 1720 cm⁻¹ and C-O ester vibrations at 1250–1050 cm⁻¹. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis .

Q. What are the primary chemical transformations of this compound under basic or acidic conditions?

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) reflux, esters hydrolyze to spiro[3.3]heptane-2,2-dicarboxylic acid .
  • Reduction : LiAlH₄ reduces esters to spiro[3.3]heptane-2,2-dimethanol.
  • Substitution : Nucleophiles (e.g., amines) displace ethoxy groups under catalytic conditions (e.g., DCC/DMAP) .

Advanced Research Questions

Q. How can stereochemical effects in this compound derivatives impact their biological activity?

The spirocyclic core introduces axial chirality, influencing binding to enzymes or receptors. For example, enantiomers of related spiro[3.3]heptane dicarboxylic acids exhibit contrasting Cotton effects in circular dichroism (CD) spectra, affecting interactions with chiral biomolecules . Computational modeling (e.g., molecular docking) can predict enantioselectivity, while asymmetric synthesis (e.g., chiral catalysts) can isolate active stereoisomers .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. To address this:

  • Validate purity via LC-MS and quantify bioactive impurities (e.g., residual dicarboxylic acid).
  • Conduct comparative studies using structurally analogous compounds (e.g., dimethyl or di-tert-butyl esters) to isolate structure-activity relationships .
  • Use orthogonal assays (e.g., ROS scavenging for neuroprotection vs. apoptosis assays for anticancer activity) .

Q. How can reaction conditions be optimized to improve regioselectivity in derivatization reactions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
  • Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing side products .

Data-Driven Analysis

Q. What evidence supports the potential anticancer activity of spiro[3.3]heptane derivatives, and how can this be explored for this compound?

While direct data on this compound is limited, structurally related spirooxindole derivatives show IC₅₀ values of 7.2–13.5 µM against cancer cell lines (Table 1). Proposed mechanisms include tubulin inhibition or ROS generation. Researchers should:

  • Screen against panels (NCI-60) to identify sensitivity.
  • Modify ester groups to enhance bioavailability (e.g., prodrug strategies) .
CompoundCell LineIC₅₀ (µM)Reference
Spirooxindole derivativeMDA-MB-2317.2 ± 0.56
Spirooxindole derivativeHepG213.5 ± 0.92

Q. How do computational methods (DFT, MD simulations) aid in understanding the rigidity and reactivity of the spirocyclic core?

Density functional theory (DFT) calculations reveal high strain energy in the spiro[3.3]heptane system (~20 kcal/mol), which drives reactivity in ring-opening or functionalization reactions. Molecular dynamics (MD) simulations predict conformational stability in aqueous vs. lipid environments, guiding drug design for membrane permeability .

Methodological Guidance

Q. What protocols are recommended for characterizing spiro[3.3]heptane derivatives via X-ray crystallography?

  • Grow single crystals via slow evaporation (solvent: EtOAc/hexane).
  • Resolve crystal structures to confirm spirocyclic geometry and hydrogen-bonding patterns (e.g., carboxylate interactions).
  • Compare with Cambridge Structural Database entries (e.g., CSD refcode: FECHAC) for validation .

Q. How can researchers address low optical activity in 2,6-disubstituted spiro[3.3]heptane derivatives during stereochemical analysis?

  • Use high-sensitivity polarimeters or CD spectrometers to detect weak optical rotation.
  • Apply Lowe’s rule cautiously, as exceptions occur due to competing electronic effects (e.g., conjugation with ester groups) .

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